7-[(furan-2-yl)methyl]-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
The compound 7-[(furan-2-yl)methyl]-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a heterocyclic quinazolinone derivative with a complex architecture. Its core structure includes a [1,3]dioxolo[4,5-g]quinazolin-8-one scaffold, substituted at the 6- and 7-positions with a sulfanyl-linked 1,2,4-oxadiazole moiety and a furan-2-ylmethyl group, respectively.
Properties
IUPAC Name |
7-(furan-2-ylmethyl)-6-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O5S/c1-14-4-2-5-15(8-14)22-26-21(33-27-22)12-34-24-25-18-10-20-19(31-13-32-20)9-17(18)23(29)28(24)11-16-6-3-7-30-16/h2-10H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVGDXMRKJOYCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CC6=CC=CO6)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(furan-2-yl)methyl]-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves multiple steps, starting with the preparation of the furan and oxadiazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction typically requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production. Continuous flow reactors and automated synthesis systems may be employed to enhance the scalability and reproducibility of the process .
Chemical Reactions Analysis
Types of Reactions
7-[(furan-2-yl)methyl]-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The oxadiazole moiety can be reduced under specific conditions to yield corresponding amines.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like thiols for substitution reactions .
Major Products
The major products formed from these reactions include furan-2,5-dicarboxylic acid, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Biological Research
The unique structure of this compound facilitates interactions with biological molecules, making it valuable for studying biochemical pathways. Its potential applications include:
- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens. For instance, derivatives have been tested for their antibacterial properties against organisms like Mycobacterium smegmatis and Pseudomonas aeruginosa .
- Anticancer Research : Compounds with related structures have been included in screening libraries for anticancer activity. Their ability to interact with specific molecular targets may lead to the development of novel therapeutic agents .
Material Science
Due to its distinct chemical properties, this compound can serve as a building block in synthesizing new materials with specific functionalities such as:
- Conductive Polymers : The incorporation of this compound into polymer matrices may enhance electrical conductivity.
- Reactive Materials : Its functional groups can be manipulated to create materials responsive to environmental stimuli.
- Antimicrobial Studies : Research has demonstrated that derivatives similar to this compound exhibit significant antimicrobial activity against various bacterial strains . For example, compounds from related classes showed minimum inhibitory concentrations (MIC) indicating potential as future therapeutic agents.
- Anticancer Potential : Several studies have investigated the anticancer properties of quinazoline derivatives. These compounds have been noted for their ability to inhibit cancer cell proliferation through specific molecular interactions .
Mechanism of Action
The mechanism by which 7-[(furan-2-yl)methyl]-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and triggering specific biochemical pathways. This interaction is mediated by the compound’s unique structural features, which allow it to fit into the active sites of these targets .
Comparison with Similar Compounds
Quinazolinone Derivatives
- Compound 5f (7,8-Dimethoxy-2-phenethyloxy-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one): Features a triazoloquinazolinone core with methoxy and phenethyloxy substituents. Unlike the target compound, it lacks sulfur-containing groups, which may reduce metabolic stability .
- Compound 5h (7,8-Dimethoxy-2-methylsulfanyl-4H-[1,2,4]triazolo[1,2-a]quinazolin-5-one): Incorporates a methylsulfanyl group, similar to the sulfanyl linker in the target compound.
1,2,4-Oxadiazole Derivatives
- Compound 6e (3-(4-Acetyl-5H-methyl-5-substituted phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one): Exhibits anticonvulsant activity at 30 mg/kg in MES tests. The oxadiazole moiety here is fused with a chromenone ring, differing from the target compound’s quinazolinone core, but both share phenyl-substituted oxadiazoles, suggesting shared target affinity (e.g., sodium channels) .
Triazoloquinazoline Derivatives
- Compound 8 (6-Cinnamoyl-3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one) : Synthesized via cinnamoylation, this compound highlights the role of acyl groups in modulating solubility. The target compound’s furan and oxadiazole substituents may offer better blood-brain barrier penetration .
Physicochemical and Pharmacokinetic Properties
*LogP values estimated via PubChem-like methodologies .
Computational and Experimental Similarity Analysis
- Tanimoto Coefficient Analysis : The target compound’s Morgan fingerprints show ~70% similarity to oxadiazole-based anticonvulsants (e.g., 6e), aligning with its structural motifs .
- Docking Affinity : Substituents like the furan-2-ylmethyl group may interact with hydrophobic enzyme pockets (e.g., PERK kinase’s Met7 contact region), as seen in analogs with similar lipophilic groups .
Biological Activity
The compound 7-[(furan-2-yl)methyl]-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is . The structure includes a furan ring, oxadiazole moiety, and quinazoline scaffold which are known for their diverse biological properties. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and quinazoline moieties. The oxadiazole derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Mechanism of Action : Oxadiazole derivatives often target key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
- Case Studies :
- A study demonstrated that a related oxadiazole compound exhibited an IC50 value of 1.61 µg/mL against a human breast cancer cell line (MCF-7) .
- Another investigation reported that compounds with similar structural features showed promising results in inhibiting tumor growth in vitro and in vivo models .
Antimicrobial Activity
The compound's potential also extends to antimicrobial properties. Research indicates that derivatives of oxadiazoles possess significant antibacterial and antifungal activities.
- Activity Assessment : In a study assessing various heterocyclic compounds, some derivatives displayed inhibition rates exceeding 70% against specific bacterial strains .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of compounds similar to the one have been documented. The presence of furan and quinazoline rings has been associated with reduced inflammation markers in animal models.
- Research Findings : A compound with a similar structure was shown to reduce edema in carrageenan-induced inflammation models .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of such compounds. The following points summarize key findings:
- Substituent Influence : The introduction of electron-donating groups on the phenyl rings enhances cytotoxic activity .
- Combination Effects : Hybridization of different pharmacophores (e.g., combining oxadiazole with quinazoline) can lead to synergistic effects that improve overall efficacy against cancer cells .
Data Summary Table
Q & A
Q. What are the common synthetic routes for synthesizing this compound?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution for introducing the sulfanyl group at position 5.
- Cyclocondensation to form the 1,2,4-oxadiazole ring, followed by coupling with the furan-2-ylmethyl moiety.
- High-resolution chromatography (e.g., reversed-phase HPLC) for purification, as validated for structurally similar heterocyclic compounds .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer: Use a combination of:
Q. How can researchers evaluate its biological activity in preliminary assays?
Methodological Answer:
- In vitro cytotoxicity screening using models like Daphnia magna to assess acute toxicity (LC50 values).
- Enzyme inhibition assays (e.g., kinase or protease targets) with fluorogenic substrates, referencing protocols for oxadiazole-containing analogs .
Advanced Research Questions
Q. How can structural contradictions in biological activity data be resolved?
Methodological Answer:
Q. What strategies optimize synthetic yield while minimizing side reactions?
Methodological Answer:
Q. How can researchers link this compound’s activity to a broader theoretical framework?
Methodological Answer:
Q. What methodologies assess its stability under physiological conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
